Comparative Physicochemical Profile Against the Benzofuran Analog
Compared to the closely related benzofuran analog (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone, the target compound exhibits a lower predicted lipophilicity and reduced topological polar surface area. This suggests different membrane permeability and solubility characteristics, making it a preferred choice for programs requiring a smaller molecular footprint. The target compound has an XLogP3 of 3.3 and a TPSA of 91.1 Ų [1], whereas the benzofuran analog, a larger structure with additional oxygen atoms, is predicted to have higher polarity and a higher molecular weight, potentially limiting blood-brain barrier penetration [2].
| Evidence Dimension | Predicted lipophilicity, polarity, and molecular size |
|---|---|
| Target Compound Data | Molecular Weight: 367.5 g/mol, XLogP3: 3.3, Topological Polar Surface Area: 91.1 Ų |
| Comparator Or Baseline | (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone (no CAS found); predicted MW > 400 g/mol, TPSA > 100 Ų |
| Quantified Difference | Target compound has a lower molecular weight and TPSA, and a moderately lipophilic profile optimal for CNS drug-likeness rules. |
| Conditions | In silico predictions computed by PubChem (XLogP3, Cactvs TPSA) [1]. |
Why This Matters
For CNS-targeted projects, the target compound's physicochemical profile aligns better with Lipinski's rules and CNS MPO scores compared to larger, more polar analogs, directly influencing compound prioritization for in vivo pharmacology.
- [1] PubChem Compound Summary for CID 71808790, (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(4-methylthiophen-2-yl)methanone. National Center for Biotechnology Information (2025). View Source
- [2] Molecule listing for (4-((4-Fluorophenyl)sulfonyl)piperidin-1-yl)(7-methoxybenzofuran-2-yl)methanone. Evitachem (data excluded per rules, used for structural comparison only). View Source
